Superior Tyrosinase Inhibition: Direct Head-to-Head IC₅₀ Comparison with 6-Aldehydo-isoophiopogonanone A (AIO-A)
In a direct comparative study conducted under identical experimental conditions, 6-aldehydo-isoophiopogonanone B (AIO-B) demonstrated 2.63-fold higher potency as a mushroom tyrosinase inhibitor compared to its structural analog 6-aldehydo-isoophiopogonanone A (AIO-A) [1]. The IC₅₀ for AIO-B was determined to be 48.1 ± 7.4 μM, whereas AIO-A exhibited an IC₅₀ of 126.7 ± 25.2 μM [1]. Both compounds were purified from the same Ophiopogon japonicus source material, ensuring that the observed potency difference is attributable to intrinsic structural features rather than variability in isolation or assay methodology [1].
| Evidence Dimension | Inhibition of Mushroom Tyrosinase Activity (IC₅₀) |
|---|---|
| Target Compound Data | 48.1 ± 7.4 μM (4.81 × 10⁻⁵ mol·L⁻¹) |
| Comparator Or Baseline | 6-aldehydo-isoophiopogonanone A (AIO-A): 126.7 ± 25.2 μM (12.67 × 10⁻⁵ mol·L⁻¹) |
| Quantified Difference | 2.63-fold more potent (lower IC₅₀) |
| Conditions | Mushroom tyrosinase inhibition assay; L-DOPA substrate; spectrophotometric measurement at 475 nm; 30°C; pH 6.8 phosphate buffer [1] |
Why This Matters
For procurement decisions in cosmeceutical research or melanogenesis studies, this >2.6-fold potency advantage enables lower compound consumption, wider dynamic range in dose-response experiments, and potentially reduced off-target effects at effective concentrations.
- [1] Wang, L., et al. (2022). A pair of homoisoflavonoid analogues (6-aldehydo-isoophiopogonanone A/6-aldehydo-isoophiopogonanone B) from Ophiopogon japonicus as a tyrosinase inhibitor: inhibitory activity, conformational change and mechanism. European Food Research and Technology, 248, 553–565. View Source
